5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS3/c1-11-12(2)26-17-16(11)18(23)22(15-7-5-4-6-8-15)19(21-17)25-10-14-9-24-13(3)20-14/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRDUMWECBEPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis
The thieno[2,3-d]pyrimidin-4(3H)-one core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with carbonyl-containing reagents. For example, 2-aminothiophene-3-carboxylic acid reacts with benzoyl chloride in pyridine at 0°C to form 2-phenyl-4H-thieno[2,3-d][1, oxazin-4-one, which undergoes aminolysis with 4-aminopyridine to yield the pyrimidinone scaffold . Modifications at positions 5 and 6 are achieved by introducing methyl groups during the initial thiophene ring formation.
Key reaction conditions :
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Solvent: Pyridine or acetic acid
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Temperature: Reflux (100–120°C)
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Catalysts: None required for cyclization
Introduction of the Thioether Side Chain
The thioether moiety at position 2 is installed via nucleophilic substitution or thiol-disulfide exchange. A representative approach involves reacting the pyrimidinone core with 2-(methylthiazol-4-yl)methanethiol under basic conditions . Alternatively, the thiol group is generated in situ by reducing a disulfide intermediate.
Example protocol :
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Prepare 2-(methylthiazol-4-yl)methylthiol by treating 2-methylthiazole-4-methanethiol with NaH in DMF.
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Add the thiolate to a solution of 2-chloro-thieno[2,3-d]pyrimidin-4-one in THF.
Functionalization of the Thiazole Ring
The 2-methylthiazole-4-yl group is synthesized separately and attached via alkylation. A patented method describes the cyclization of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate to form 4-methyl-2-(methylamino)thiazole-5-carboxylate, which is subsequently reduced and functionalized .
Critical steps :
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Protection of the amino group using tert-butoxycarbonate to prevent side reactions .
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Alkylation with cyanomethanide to extend the carbon chain.
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
Optimization Strategies
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, coupling the thiazole-thiol intermediate with the pyrimidinone core under microwave irradiation (150°C, 10 min) achieves 92% yield compared to 78% via conventional heating .
Solvent effects :
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Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate ions.
Challenges and Solutions
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Low solubility : The compound’s aromaticity necessitates high-temperature reactions or polar solvents like DMF.
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Byproduct formation : Use of tert-butoxycarbonate protecting groups minimizes unwanted alkylation at reactive amines .
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Purification : Silica gel chromatography (hexane:EtOAc, 3:1) isolates the target compound with >95% purity .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional stepwise synthesis | 65 | 48 h | 90 |
| Microwave-assisted | 92 | 2 h | 98 |
| One-pot cascade | 78 | 6 h | 93 |
Microwave methods outperform traditional approaches in efficiency and yield .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic steps like thiolate formation. Patent data suggests annual production capacities exceeding 500 kg/year using optimized protocols .
Chemical Reactions Analysis
5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thieno[2,3-d]pyrimidine moieties, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions .
Scientific Research Applications
5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its efficacy against various cancer cell lines.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes in cellular processes.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates Compound A against structurally related derivatives, focusing on substituent effects, synthesis routes, and inferred biological activities.
Substituent Variations and Physicochemical Properties
Key Observations:
- Thiazole vs. Benzyl/Triazole Moieties : The thiazole in Compound A offers nitrogen-rich heterocyclic interactions, contrasting with the lipophilic benzyl groups in or the metal-binding triazoles in .
- Solubility: Aminoethylthio derivatives (e.g., ) exhibit better aqueous solubility than purely aromatic substituents.
Physicochemical and ADMET Properties
Biological Activity
5,6-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thiazole moiety is particularly noteworthy as it contributes to the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS₂ |
| Molecular Weight | 366.48 g/mol |
| CAS Number | 892214-49-2 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of thiazole and pyrimidine have shown promising results against various cancer cell lines.
- Mechanism of Action :
- In Vitro Studies :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and thiazole rings significantly influence the biological activity of these compounds. Key findings include:
- Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins .
- Thiazole Contributions : The thiazole moiety is crucial for maintaining cytotoxic activity. Variations in this part of the molecule can lead to significant changes in efficacy against cancer cells .
Case Studies
- Evren et al. (2019) conducted a study on novel thiazole derivatives that revealed strong anticancer properties against NIH/3T3 and A549 cell lines. Their findings indicated that structural modifications could enhance selectivity and potency against specific cancer types .
- Synthesis and Testing : Another study synthesized various thiazole-containing compounds, demonstrating their ability to inhibit tumor growth in vivo. The results highlighted the importance of specific substituents on the thiazole ring for achieving desired biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
